CCR5 Antagonist Functional Potency in Calcium Flux Assays: Tetracyclic Scaffold vs. Acyclic Chemotypes
In a preliminary pharmacological screening calcium flux assay, 6b,7a-dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride demonstrated CCR5 antagonism at single-digit micromolar concentrations, achieving a half-maximal inhibitory concentration (IC₅₀) of 3.2 µM in CHO cells stably expressing human CCR5 [1]. In contrast, the non-selective CCR5 antagonist DAPTA (D-Ala-peptide T amide) yields an IC₅₀ of 7.5 µM in the same assay format, while the clinically approved small molecule maraviroc achieves an IC₅₀ of 0.5 nM [1][2]. Although maraviroc exhibits superior potency, the tetracyclic scaffold of the target compound offers a chemotype fundamentally distinct from the piperidine-based maraviroc, providing a complementary tool for SAR studies. The quantified difference in potency (3.2 µM vs 0.5 nM) underscores the compound's role as a fractional micromolar antagonist suitable for probing ligand recognition determinants that are less sensitive to high-affinity piperidine-based chemotypes [1][2].
| Evidence Dimension | CCR5 functional antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 3.2 µM (calcium flux, CHO-hCCR5) |
| Comparator Or Baseline | Maraviroc: 0.5 nM; DAPTA: 7.5 µM (same assay format) |
| Quantified Difference | 6400-fold lower potency vs maraviroc; 2.3-fold more potent vs DAPTA |
| Conditions | Calcium flux assay in CHO cells stably expressing human CCR5; ligand concentration 10 µM |
Why This Matters
The tetracyclic scaffold's micromolar potency, distinct from picomolar piperidine-based antagonists, enables orthogonal SAR exploration of CCR5 binding pockets that tolerate lower-affinity, rigidified ligands.
- [1] Zhang, H. Preliminary pharmacological activity screening of 6b,7a-dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride as a CCR5 antagonist. Semantic Scholar, 2012. View Source
- [2] Dorr, P.; Westby, M.; Dobbs, S.; Griffin, P.; Irvine, B.; Macartney, M.; Mori, J.; Rickett, G.; Smith-Burchnell, C.; Napier, C.; et al. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrob. Agents Chemother. 2005, 49 (11), 4721–4732. View Source
